molecular formula C9H11LiO5S B6248950 lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate CAS No. 2703780-25-8

lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate

Cat. No.: B6248950
CAS No.: 2703780-25-8
M. Wt: 238.2
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Description

Lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate is an organosulfur compound that features a lithium cation paired with a 2,3,6-trimethoxybenzene-1-sulfinate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate typically involves the sulfonation of 2,3,6-trimethoxybenzene followed by neutralization with a lithium base. A common synthetic route is as follows:

    Sulfonation: 2,3,6-trimethoxybenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming 2,3,6-trimethoxybenzene-1-sulfonic acid.

    Neutralization: The resulting sulfonic acid is then neutralized with lithium hydroxide or lithium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: 2,3,6-trimethoxybenzene-1-sulfonate.

    Reduction: 2,3,6-trimethoxybenzene-1-thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate is used as a precursor for the synthesis of more complex molecules. Its sulfinate group can be transformed into various functional groups, making it a versatile intermediate.

Biology

The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers explore its potential as a building block for bioactive molecules.

Medicine

While direct medical applications of this compound are limited, its derivatives could be investigated for therapeutic properties, particularly in the development of new pharmaceuticals.

Industry

In the materials science field, the compound can be used to synthesize polymers and other materials with specific properties. Its unique structure allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism by which lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the sulfinate group is converted to a sulfonate, which can alter the compound’s reactivity and interaction with other molecules. The methoxy groups on the benzene ring can also influence the compound’s electronic properties, affecting its behavior in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) 2,4,6-trimethoxybenzene-1-sulfinate: Similar structure but with different positions of the methoxy groups.

    Sodium 2,3,6-trimethoxybenzene-1-sulfinate: Similar anion but paired with a sodium cation.

    Potassium 2,3,6-trimethoxybenzene-1-sulfinate: Similar anion but paired with a potassium cation.

Uniqueness

Lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate is unique due to the presence of the lithium cation, which can influence the compound’s solubility, reactivity, and interaction with other molecules. The specific arrangement of methoxy groups also imparts distinct electronic properties, making it different from its isomers and analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2703780-25-8

Molecular Formula

C9H11LiO5S

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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